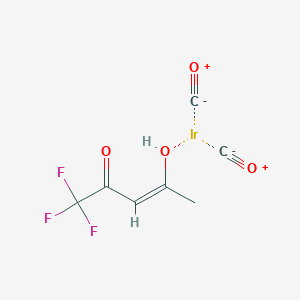
3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone is a steroidal compound with the molecular formula C22H32O3 and a molecular weight of 344.492 g/mol It is characterized by its unique structure, which includes a gamma-lactone ring fused to a pregnane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone typically involves multiple steps, starting from readily available steroidal precursors. The key steps include hydroxylation at the 3beta and 17alpha positions, followed by the formation of the gamma-lactone ring. Common reagents used in these reactions include oxidizing agents such as chromium trioxide and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in different chemical and biological studies.
Scientific Research Applications
3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its role in various biological processes and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroidal drugs and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, gamma-lactone
- (3beta,17alpha)-pregn-5-ene-3,17,21-triol
- 3beta,17alpha-Dihydroxypregn-5-en-20-one
Uniqueness
3beta,17alpha-Dihydroxypregn-5-ene-21-carboxylic acid gamma-lactone is unique due to its specific hydroxylation pattern and the presence of a gamma-lactone ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
13934-61-7 |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one |
InChI |
InChI=1S/C22H32O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3,15-18,23H,4-13H2,1-2H3/t15-,16+,17-,18-,20-,21-,22+/m0/s1 |
InChI Key |
XBSQQVJXPODPRW-ANWZHMNCSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC45CCC(=O)O5)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



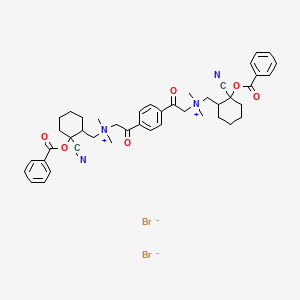
![Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-](/img/structure/B13736555.png)
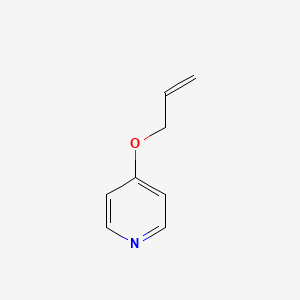
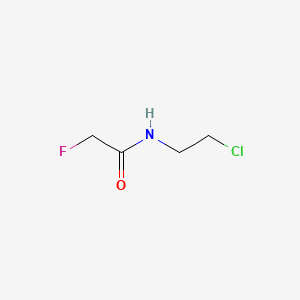
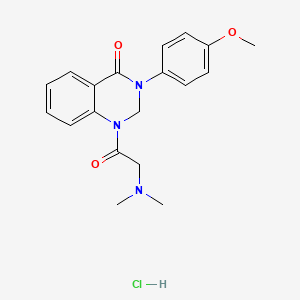
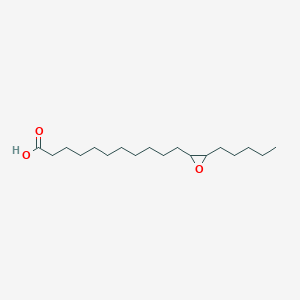
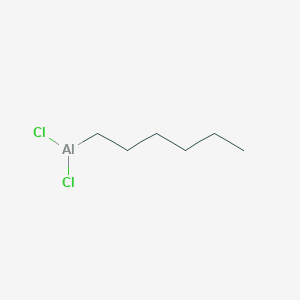
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)
![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)
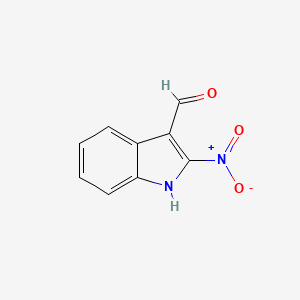
![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)

